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Experimental Data for 4-Bromobutanenitrile

The table below summarizes the key structural and conformational data available for 4-Bromobutanenitrile.

Property Findings for 4-Bromobutanenitrile

Preferred Conformer GG form (Halogen and cyano group in a gauche relationship to the

carbon skeleton, anti-parallel to each other) [1].

Conformer Abundance Contributes approximately 60% to the conformational mixture at about

100°C [1].

Other Present Conformers AG and GA forms (one group anti, the other gauche). The fully planar

AA form may be present in small amounts [1].

Conformational Energy
Differences

All calculated to be less than 2.1 kcal mol⁻¹ [1].

Relevant Experimental
Methodology

Gas-Phase Electron Diffraction (ED) and Molecular Mechanics (MM)

calculations [1].

Biological/Biochemical
Relevance

Identified as the preferred substrate for the engineered haloalkane

dehalogenase, DmmA, which has a wide access tunnel [2].
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Detailed Experimental Protocols

For the key experiments cited in the table, here are the detailed methodologies.

Conformational Analysis via Electron Diffraction and Molecular
Mechanics

This methodology is used to determine the three-dimensional spatial arrangement of atoms in a molecule and

the energy differences between different conformers [1].

Sample Preparation: The compound is vaporized at a temperature high enough to generate

sufficient gas-phase density for measurement (around 100°C) [1].
Data Collection: The vaporized sample is exposed to a beam of high-energy electrons. The

scattered electrons are detected, producing a diffraction pattern [1].
Data Analysis (Molecular Mechanics): The experimental data is interpreted using molecular

mechanics calculations. This involves:
Using parameterized force fields to calculate the energy and geometry of various possible

conformers.
In the cited study, new parameter values for C(sp³)⋯N and C(sp³)⋯C interactions within the

Morse potential formulation were estimated for the first time.
The energy differences between distinct conformers are calculated (all found to be <2.1 kcal

mol⁻¹) [1].
Model Refinement: A theoretical model is fitted to the experimental diffraction data. The relative

abundances of different conformers (like the 60% GG form) are refined until the model's prediction
matches the experimental data [1].

Enzyme Activity and Substrate Specificity Profiling

This protocol assesses how an enzyme's structure relates to its function, particularly its preference for

different substrates [2].

Tunnel Analysis with CAVER: The enzyme's 3D structure (from a source like the PDB) is analyzed

computationally to map access tunnels from the surface to the buried active site.
The protein structure file (e.g., PDB ID 3U1T for DmmA) is loaded into the CAVER software [2].

The tunnel starting point is defined, typically within the catalytic pocket [2].
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Key parameters are set, with the "Minimum probe radius" being crucial for defining the

narrowest tunnel that can be detected [2].
The software calculates all major tunnels and ranks them based on properties like bottleneck

radius, length, curvature, and a composite "throughput" score [2].
Correlating Structure and Function: The geometric properties of the enzyme's primary access

tunnel (e.g., DmmA's wide tunnel with a 2.5 Å bottleneck) are correlated with its known catalytic
efficiency against various substrates. This reveals a preference for longer molecules like 4-

bromobutanenitrile, while enzymes with narrower tunnels prefer smaller substrates [2].

Relationship Visualization

The following diagram illustrates the logical workflow for connecting molecular structure to observed

biological function, as demonstrated by the research on haloalkane dehalogenases.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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